(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol
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Overview
Description
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is a chiral compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of the Butane-1,2,3-triol Backbone: This step involves the addition of a butane-1,2,3-triol moiety to the quinoxaline ring. This can be done through various methods, including nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using catalysts to increase the yield and efficiency of the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl groups in the butane-1,2,3-triol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce different alcohols or amines.
Scientific Research Applications
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exerts its effects involves its interaction with various molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: A compound with a similar chiral center but different functional groups.
(2R,3S)-ethyl-3-phenylglycidate: Another chiral compound used in pharmaceutical synthesis.
Uniqueness
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is unique due to its combination of a quinoxaline ring and a butane-1,2,3-triol backbone. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
118176-26-4 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2/t11-,12+/m0/s1 |
InChI Key |
KFKHJQAEESRVHL-NWDGAFQWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
Origin of Product |
United States |
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